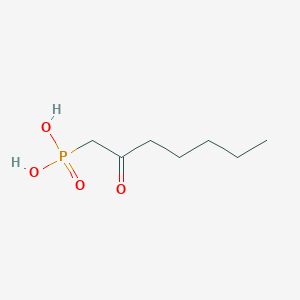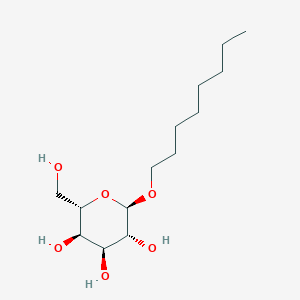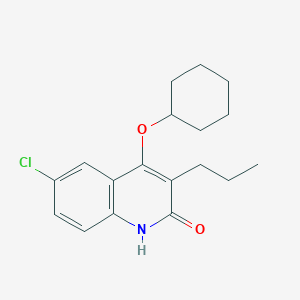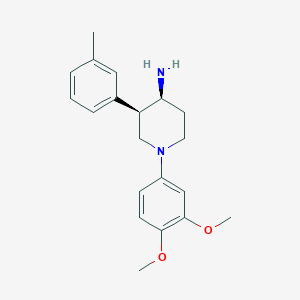![molecular formula C15H19N5 B10757205 7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine](/img/structure/B10757205.png)
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine is a nitrogen-containing heterocyclic compound. Compounds with quinazoline moieties have drawn significant attention due to their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
The synthesis of quinazoline derivatives, including 7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine, typically involves the reaction of suitable aldehydes or ketones with hydrazides in various organic solvents . Mechanochemical approaches and solid-state melt reactions are also employed for the preparation of these compounds . Industrial production methods focus on optimizing these synthetic routes for large-scale production, often emphasizing green chemistry and cost-effective methods .
Chemical Reactions Analysis
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazides, aldehydes, and ketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2,3- or 2,4-dihydroxybenzaldehyde can produce hydrazone-Schiff bases .
Scientific Research Applications
This compound has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for synthesizing other biologically active compounds . In biology and medicine, it has shown potential as an antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant agent . Its broad spectrum of activities makes it a valuable compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine involves its interaction with various molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit specific enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine is unique due to its specific structure and broad spectrum of biological activities. Similar compounds include other quinazoline derivatives, such as quinoxalines and cinnolenes . These compounds share some structural similarities but may differ in their specific biological activities and therapeutic applications .
Properties
Molecular Formula |
C15H19N5 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
7-pentan-3-ylpyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C15H19N5/c1-3-9(4-2)20-8-7-10-12(20)6-5-11-13(10)14(16)19-15(17)18-11/h5-9H,3-4H2,1-2H3,(H4,16,17,18,19) |
InChI Key |
GCPJCLJGTVTGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=CC2=C1C=CC3=C2C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S)-N-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}-3-fluoro-5-morpholin-4-ylcyclohex-1-ene-1-carboxamide](/img/structure/B10757123.png)



![3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide](/img/structure/B10757155.png)
![Tert-Butyl {2-[(1,3-Thiazol-2-Ylamino)carbonyl]pyridin-3-Yl}carbamate](/img/structure/B10757165.png)

![N-[(2S)-3-methyl-2-[1-[(E)-2-oxohept-5-en-3-yl]triazol-4-yl]butan-2-yl]benzamide](/img/structure/B10757183.png)
![N-Hydroxy-5-[(3-Phenyl-5,6-Dihydroimidazo[1,2-A]pyrazin-7(8h)-Yl)carbonyl]thiophene-2-Carboxamide](/img/structure/B10757194.png)
![5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B10757197.png)

![Methyl N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alaninate](/img/structure/B10757199.png)

![(2r)-2-(4-Chlorophenyl)-2-[4-(1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10757211.png)
